

# 2-Bromo-4-(pyrrolidin-1-yl)pyridine spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name: **2-Bromo-4-(pyrrolidin-1-yl)pyridine**

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An In-Depth Technical Guide to the Spectral Analysis of **2-Bromo-4-(pyrrolidin-1-yl)pyridine**

## Introduction

Welcome to a detailed analytical exploration of **2-Bromo-4-(pyrrolidin-1-yl)pyridine**, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. With the molecular formula  $C_9H_{11}BrN_2$  and a molecular weight of approximately 227.10 g/mol, a precise structural confirmation is paramount for its application in research and development.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and characterization of this molecule. We will not only present the spectral data but also delve into the causality behind the observed signals, offering insights into how the interplay of the pyridine ring, the bromo substituent, and the pyrrolidinyl group dictates the compound's spectral signature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **2-Bromo-4-(pyrrolidin-1-yl)pyridine**, both  $^1H$  and  $^{13}C$  NMR provide a complete picture of the proton and carbon framework.

## $^1H$ NMR Spectral Analysis

The proton NMR spectrum reveals the electronic environment of every unique proton in the molecule. The electron-donating nature of the pyrrolidinyl nitrogen and the electron-withdrawing, anisotropic effects of the bromine atom and the pyridine nitrogen create a distinct and predictable pattern.

The reported  $^1\text{H}$  NMR spectrum in  $\text{CDCl}_3$  shows five distinct signals.[\[1\]](#)

Signal ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
7.9	Doublet (d)	1H	H-6	This proton is adjacent to the pyridine nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to H-5.
6.6	Singlet (s)	1H	H-3	Situated between the two nitrogen-containing substituents, its chemical shift is influenced by both. The apparent singlet nature suggests minimal coupling to other protons.
6.3	Multiplet (m)	1H	H-5	This proton is coupled to H-6. It is shifted upfield relative to H-6 due to the strong electron-donating effect of the para-pyrrolidinyl group.
3.3	Multiplet (m)	4H	H-2', H-5' (Pyrrolidine)	These are the methylene protons adjacent

to the nitrogen atom of the pyrrolidine ring. Their proximity to the nitrogen deshields them, shifting them downfield.

2.0 Multiplet (m) 4H H-3', H-4'  
(Pyrrolidine)

H-3', H-4'  
(Pyrrolidine) nitrogen, making  
them more  
highly charged.

These are the methylene protons beta to the pyrrolidine nitrogen, making them more shielded and thus further upfield compared to the alpha protons.

Expert Insight: The significant upfield shift of the pyridine protons (H-3, H-5) compared to unsubstituted pyridine is a classic indicator of a strong electron-donating group at the C-4 position. The pyrrolidinyl group's nitrogen lone pair participates in resonance with the aromatic ring, increasing electron density, particularly at the ortho (H-3, H-5) and para positions.

# Predicted $^{13}\text{C}$ NMR Spectral Analysis

While specific experimental data is not cited, a predicted  $^{13}\text{C}$  NMR spectrum can be constructed based on the known effects of the substituents. The spectrum is expected to show 7 unique carbon signals, as two pairs of carbons in the pyrrolidine ring are chemically equivalent.

Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
~155	C-4	Attached directly to the electron-donating pyrrolidinyl nitrogen, this carbon is significantly deshielded due to resonance effects.
~149	C-6	Adjacent to the pyridine nitrogen, this carbon is deshielded and appears downfield.
~142	C-2	The carbon bearing the bromine atom (C-Br) is expected to be downfield, a direct result of the inductive effect of the halogen. <a href="#">[5]</a>
~108	C-5	The electron-donating effect of the pyrrolidinyl group strongly shields this carbon, shifting it significantly upfield.
~105	C-3	Similar to C-5, this carbon is shielded by the adjacent electron-donating group.
~47	C-2', C-5' (Pyrrolidine)	These carbons are directly attached to the nitrogen, causing a downfield shift relative to the other pyrrolidine carbons.
~25	C-3', C-4' (Pyrrolidine)	These aliphatic carbons are more shielded and appear in the typical alkane region.

## NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

Objective: To acquire high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Accurately weigh ~5-10 mg of **2-Bromo-4-(pyrrolidin-1-yl)pyridine** and dissolve it in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is validated by a sharp, symmetrical TMS signal.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard single-pulse experiment.
  - Set a spectral width of approximately 12 ppm, centered around 6 ppm.
  - Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
  - Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
  - Set a spectral width of approximately 200 ppm.
  - A relaxation delay of 2-5 seconds is crucial.
  - Acquire a sufficient number of scans (typically  $>1024$ ) to obtain a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the  $^1\text{H}$  spectrum by setting the TMS signal to 0.00 ppm. Process the  $^{13}\text{C}$  spectrum similarly, referencing it to the  $\text{CDCl}_3$  solvent peak (77.16 ppm).

Caption: Workflow for NMR Data Acquisition and Analysis.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Predicted IR Absorption Bands

The IR spectrum of **2-Bromo-4-(pyrrolidin-1-yl)pyridine** is expected to show characteristic absorption bands corresponding to its constituent parts.

Expected Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Rationale
3100 - 3000	Aromatic C-H Stretch	Corresponds to the C-H vibrations on the pyridine ring. [5]
2980 - 2850	Aliphatic C-H Stretch	Arises from the C-H bonds of the methylene groups in the pyrrolidine ring.[5][6]
1610 - 1550	C=C and C=N Stretch	These strong bands are characteristic of the pyridine ring stretching vibrations.[5][7] [8]
1520 - 1480	Aromatic C-N Stretch	A strong absorption resulting from the stretching of the C4-N bond of the pyrrolidine connected to the ring.
1100 - 900	C-Br Stretch	The vibration of the carbon-bromine bond typically appears in this region of the fingerprint part of the spectrum.[5]

## IR Spectroscopy Experimental Protocol

Objective: To obtain the FTIR spectrum to identify the key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan. The background spectrum must be flat, confirming the absence of contaminants.
- Sample Application: Place a small amount of the solid **2-Bromo-4-(pyrrolidin-1-yl)pyridine** sample directly onto the ATR crystal.

- Data Acquisition: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
- Scanning: Co-add 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum is automatically ratioed against the background. Label the significant peaks with their corresponding wavenumbers.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

## Predicted Mass Spectrum Data (Electron Ionization - EI)

The mass spectrum of this compound is distinguished by the isotopic signature of bromine. Natural bromine consists of two isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 ratio.[\[9\]](#)[\[10\]](#) This results in a characteristic pair of peaks ( $\text{M}^+$  and  $\text{M}+2$ ) for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and having almost equal intensity.[\[10\]](#)

m/z Value	Ion	Rationale
226 / 228	$[M]^+$	The molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.
227 / 229	$[MH]^+$	In softer ionization methods like APCI, the protonated molecular ion is often observed. <a href="#">[1]</a>
147	$[M - Br]^+$	Represents the loss of the bromine radical, a common fragmentation pathway for alkyl/aryl halides.
198 / 200	$[M - C_2H_4]^+$	Corresponds to the loss of ethylene from the pyrrolidine ring, a characteristic fragmentation for this heterocycle.

Expert Insight: The presence of the  $M^+$  and  $M+2$  peaks with nearly identical abundance is a definitive confirmation that one bromine atom is present in the molecule. This isotopic pattern is a powerful diagnostic tool that should be the first feature sought when analyzing the mass spectrum of a brominated compound.[\[10\]](#)[\[11\]](#)

## MS Experimental Protocol (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.
- GC Separation:

- Inject 1  $\mu$ L of the solution into a Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
- Use a temperature program that allows for the separation of the analyte from any impurities, for instance, holding at 50°C for 1 minute, then ramping to 280°C at 20°C/min.
- MS Detection (EI):
  - The GC eluent is directed into the ion source of the mass spectrometer, typically operated at 70 eV for electron ionization.
  - Set the mass analyzer to scan a range of m/z 40-350.
- Data Analysis:
  - Extract the mass spectrum from the total ion chromatogram (TIC) at the retention time corresponding to the analyte.
  - Identify the molecular ion peak ( $[M]^+$ ) and its M+2 isotope peak.
  - Propose structures for the major fragment ions to build a self-consistent fragmentation pathway that validates the proposed molecular structure.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

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